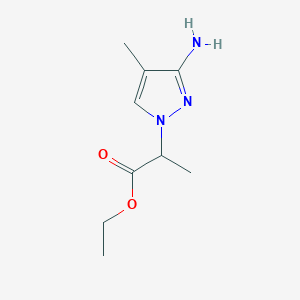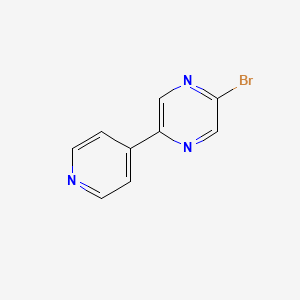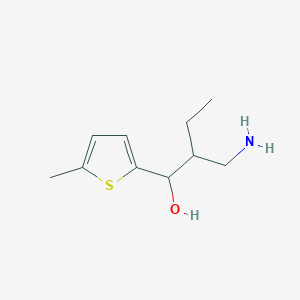
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and a butanol chain with an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol typically involves multi-step organic reactions. One common method includes:
Thiophene Functionalization: Starting with 5-methylthiophene, a halogenation reaction introduces a halogen atom at the 2-position.
Grignard Reaction: The halogenated thiophene undergoes a Grignard reaction with a suitable Grignard reagent to introduce the butanol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiophene ring or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted aminomethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological systems, including potential enzyme inhibition or receptor binding.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)-1-(thiophen-2-yl)butan-1-ol: Lacks the methyl group on the thiophene ring.
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)ethanol: Has a shorter carbon chain.
Uniqueness
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol is unique due to the presence of both the aminomethyl group and the butanol chain, which confer specific chemical and physical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C10H17NOS |
|---|---|
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
2-(aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-3-8(6-11)10(12)9-5-4-7(2)13-9/h4-5,8,10,12H,3,6,11H2,1-2H3 |
InChI-Schlüssel |
VBZCCHIGHAPYSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C(C1=CC=C(S1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



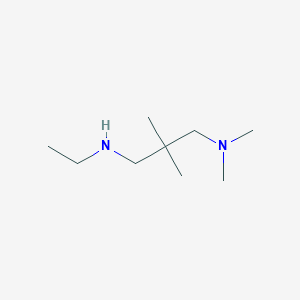

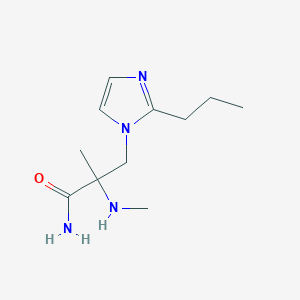

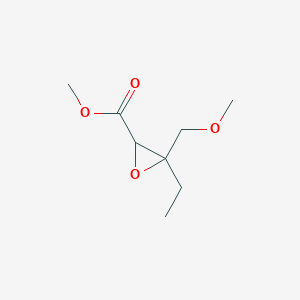
![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
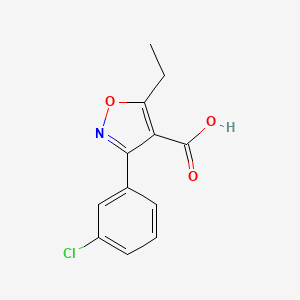
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)
